7-(4-Methoxyphenoxy)heptanehydroxamic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenoxy)heptanehydroxamic acid typically involves the reaction of 7-(4-Methoxyphenoxy)heptanoic acid with hydroxylamine under acidic or basic conditions. The reaction can be carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydroxamic acid group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenoxy)heptanehydroxamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amide or amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amides or amines.
Scientific Research Applications
7-(4-Methoxyphenoxy)heptanehydroxamic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Hydroxamic acids are known for their potential as histone deacetylase (HDAC) inhibitors, which are being investigated for their anticancer properties.
Industry: The compound can be used in the development of materials with specific metal-binding properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenoxy)heptanehydroxamic acid involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis. The compound may also interact with other molecular targets, such as histone deacetylases, through similar chelation mechanisms.
Comparison with Similar Compounds
Similar Compounds
7-(4-Methoxyphenoxy)heptanoic acid: The precursor to 7-(4-Methoxyphenoxy)heptanehydroxamic acid, lacking the hydroxamic acid group.
7-(4-Hydroxyphenoxy)heptanehydroxamic acid: A similar compound with a hydroxyl group instead of a methoxy group on the phenyl ring.
7-(4-Methoxyphenoxy)heptanamide: The amide derivative of the compound.
Uniqueness
This compound is unique due to the presence of both the methoxyphenoxy group and the hydroxamic acid group, which confer specific chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-hydroxy-7-(4-methoxyphenoxy)heptanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-18-12-7-9-13(10-8-12)19-11-5-3-2-4-6-14(16)15-17/h7-10,17H,2-6,11H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLXFPNLSHANKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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